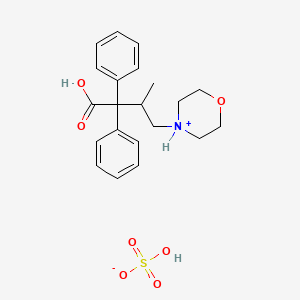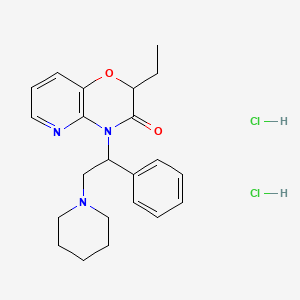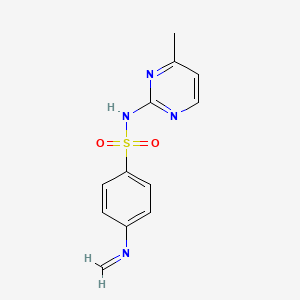
5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol is a derivative of cholesterol, specifically an oxysterol. It is characterized by the presence of an epoxy group at the 5,6 position and a hydroxyl group at the 3 position. This compound is of significant interest due to its biological activities and its role in various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol typically involves the epoxidation of cholesterol. One common method is the reaction of cholesterol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at room temperature and results in the formation of the epoxy group at the 5,6 position .
Industrial Production Methods
the principles of organic synthesis and purification, such as recrystallization and chromatography, are employed to obtain the compound in pure form .
Análisis De Reacciones Químicas
Types of Reactions
5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol undergoes several types of chemical reactions, including:
Hydrolysis: The epoxy group can be hydrolyzed to form diols.
Oxidation: The hydroxyl group at the 3 position can be oxidized to form ketones.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acids.
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Hydrolysis: Results in the formation of 5alpha-cholestane-3beta,5alpha,6beta-triol.
Oxidation: Produces 5,6alpha-epoxy-5alpha-cholestan-3-one.
Reduction: Leads to the formation of various reduced derivatives.
Aplicaciones Científicas De Investigación
5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in cholesterol metabolism and its anti-cancer properties.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control
Mecanismo De Acción
The mechanism of action of 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol involves its interaction with cellular membranes and enzymes. It is known to be a substrate for cholesterol-5,6-oxide hydrolase, which converts it into 5alpha-cholestane-3beta,5alpha,6beta-triol. This conversion plays a role in cholesterol metabolism and the regulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: The parent compound from which 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol is derived.
5,6beta-epoxy-5beta-Cholestan-3alpha-ol: Another epoxide derivative of cholesterol.
5alpha-cholestane-3beta,5alpha,6beta-triol: A hydrolysis product of this compound
Uniqueness
This compound is unique due to its specific epoxide and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in cholesterol metabolism and its potential therapeutic applications further highlight its significance .
Propiedades
Número CAS |
2953-38-0 |
|---|---|
Fórmula molecular |
C27H46O2 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(1S,2R,5R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |
Clave InChI |
PRYIJAGAEJZDBO-KELODZKNSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4C5([C@@]3(CC[C@H](C5)O)C)O4)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


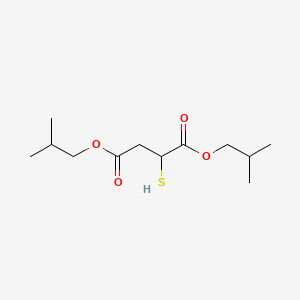

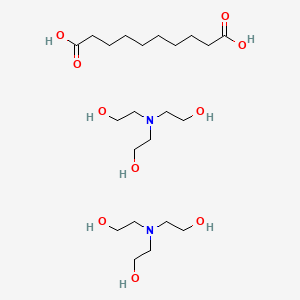
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
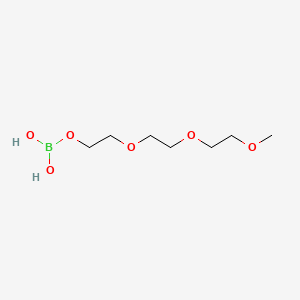
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)



